3-Bromo-2,4,6-trifluorobenzoic acid
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Overview
Description
3-Bromo-2,4,6-trifluorobenzoic acid is an organic compound with the molecular formula C7H2BrF3O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by a bromine atom. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,6-trifluorobenzoic acid typically involves the bromination and trifluoromethylation of benzoic acid derivatives. One common method includes the bromination of 2,4,6-trifluorobenzoic acid using bromine or a bromine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,4,6-trifluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base and a solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include substituted benzoic acids with various functional groups.
Oxidation Reactions: Products include oxidized derivatives of the benzoic acid.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
3-Bromo-2,4,6-trifluorobenzoic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Bromo-2,4,6-trifluorobenzoic acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
- 3-Bromo-2,4,5-trifluorobenzoic acid
- 2,4,6-Trifluorobenzoic acid
- 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
Comparison:
- 3-Bromo-2,4,5-trifluorobenzoic acid: Similar in structure but differs in the position of fluorine atoms, leading to different reactivity and applications .
- 2,4,6-Trifluorobenzoic acid: Lacks the bromine atom, resulting in different chemical properties and uses .
- 4-Bromo-2,3,5,6-tetrafluorobenzoic acid: Contains additional fluorine atoms, which can influence its reactivity and potential applications .
3-Bromo-2,4,6-trifluorobenzoic acid stands out due to its unique combination of bromine and fluorine substitutions, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
3-bromo-2,4,6-trifluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3O2/c8-5-3(10)1-2(9)4(6(5)11)7(12)13/h1H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGBQBSWIXCBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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